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3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3219203
CAS No.: 1190316-47-2
M. Wt: 258.06 g/mol
InChI Key: NPMMMELTLLZPBC-UHFFFAOYSA-N
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Description

Significance of Pyrrolo[2,3-c]pyridine Ring Systems in Synthetic and Medicinal Chemistry

The pyrrolo[2,3-c]pyridine framework, commonly known as 6-azaindole (B1212597), is a privileged scaffold in medicinal chemistry. Its structure, which is bioisosteric to the endogenous indole (B1671886) nucleus, allows it to interact with a wide range of biological targets. This has led to the incorporation of the 6-azaindole core into numerous compounds investigated for therapeutic applications. nih.gov Derivatives have shown potential as kinase inhibitors, which are crucial in oncology, as well as agents for treating neurodegenerative diseases like Alzheimer's. nih.gov The presence of the nitrogen atom in the pyridine (B92270) ring can enhance solubility and bioavailability, offering advantages over traditional indole-based compounds. In synthetic chemistry, the unique electronic nature of the pyrrolo[2,3-c]pyridine system presents both challenges and opportunities, driving the development of novel synthetic methodologies for its construction and functionalization. nih.gov

Overview of Azaindole Isomers and Positional Isomerism in Pyrrolopyridines

Pyrrolopyridines, or azaindoles, are a class of bicyclic heterocycles formed by the fusion of a pyrrole (B145914) ring and a pyridine ring. Positional isomerism is a key feature of this family, arising from the variable position of the nitrogen atom within the six-membered pyridine ring. This leads to four primary isomers: 4-azaindole (B1209526) (pyrrolo[3,2-b]pyridine), 5-azaindole (B1197152) (pyrrolo[3,2-c]pyridine), 6-azaindole (pyrrolo[2,3-c]pyridine), and 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine).

The location of the pyridine nitrogen atom significantly influences the molecule's physicochemical properties, including its dipole moment, basicity (pKa), and hydrogen bonding capabilities. These differences, in turn, affect the compound's pharmacological profile, such as its solubility, metabolic stability, and ability to bind to biological targets. The strategic selection of a specific azaindole isomer is therefore a critical step in drug design, allowing medicinal chemists to fine-tune the properties of a lead compound.

Isomer NameSystematic NameCore Structure
4-Azaindole1H-Pyrrolo[3,2-b]pyridine4-Azaindole structure
5-Azaindole1H-Pyrrolo[3,2-c]pyridine5-Azaindole structure
6-Azaindole1H-Pyrrolo[2,3-c]pyridine6-Azaindole structure
7-Azaindole1H-Pyrrolo[2,3-b]pyridine7-Azaindole structure

Structural Features and Electronic Properties of the Pyrrolo[2,3-c]pyridine Core Relevant to Reactivity and Derivatization

The reactivity of the pyrrolo[2,3-c]pyridine (6-azaindole) core is governed by the electronic interplay between its constituent pyrrole and pyridine rings. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution, analogous to indole chemistry. The electron density is highest at the C3 position, which is the typical site for reactions such as halogenation, nitration, and acylation. researchgate.net

Contextualizing 3-Iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a Key Building Block for Advanced Chemical Synthesis

The compound this compound is not merely another derivative but a highly strategic building block for constructing more complex molecular architectures. Its utility stems directly from the presence of the iodine atom at the electron-rich C3 position. The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.

The synthesis of this key intermediate would logically proceed via the formation of the 7-methyl-1H-pyrrolo[2,3-c]pyridine core, followed by a regioselective electrophilic iodination at the C3 position, a well-established reactivity pattern for this scaffold. nih.gov Once formed, the 3-iodo group serves as a versatile synthetic handle. It enables chemists to forge new carbon-carbon and carbon-nitrogen bonds with high precision, a cornerstone of modern synthetic chemistry.

Key transformations leveraging this building block include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl substituents. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, leading to alkynylated derivatives. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of diverse amino groups. nih.gov

The methyl group at the C7 position can also influence the molecule's properties, potentially improving solubility or providing a steric or electronic effect that can be beneficial in biological contexts. The strategic placement of the iodo and methyl groups makes this compound a powerful tool for systematically exploring the chemical space around the 6-azaindole scaffold in drug discovery programs.

Representative Cross-Coupling Reactions of 3-Iodo-Azaindole Scaffolds
Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C(sp²)-C(sp²)3-Aryl-azaindole
SonogashiraTerminal AlkynePd Catalyst, Cu(I) co-catalyst, Base (e.g., Amine)C(sp²)-C(sp)3-Alkynyl-azaindole
Buchwald-HartwigPrimary/Secondary AminePd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)C(sp²)-N3-Amino-azaindole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B3219203 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190316-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMMMELTLLZPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrrolo 2,3 C Pyridine Systems and 3 Iodo 7 Methyl Derivatives

Strategies for Pyrrolo[2,3-c]pyridine Core Construction

The assembly of the pyrrolo[2,3-c]pyridine framework can be broadly categorized into three main approaches: the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core, the annulation of a pyridine ring onto a pre-formed pyrrole, and the simultaneous formation of both heterocyclic rings.

Annulation of the Pyrrole Moiety onto a Pre-formed Pyridine Ring

This is a widely employed and versatile strategy for the synthesis of pyrrolo[2,3-c]pyridines. It typically involves the use of appropriately substituted pyridine derivatives as starting materials, onto which the five-membered pyrrole ring is constructed. A notable example of this approach is the [4+1] cyclization of 3-amino-4-methylpyridines. In this method, treatment of a 3-amino-4-methylpyridine (B17607) with an electrophilic C1 source, such as trifluoroacetic anhydride (B1165640) (TFAA), can lead to the formation of the pyrrolo[2,3-c]pyridine system. chemrxiv.org This reaction proceeds regioselectively and is scalable, making it a practical route for the synthesis of the core scaffold. chemrxiv.org

Another significant method within this category is the application of classical indole (B1671886) syntheses, adapted for the pyridine ring system. These reactions leverage the rich history of indole chemistry to construct the analogous azaindole structures.

Annulation of the Pyridine Moiety onto a Pre-formed Pyrrole Ring

While less common than the annulation of a pyrrole onto a pyridine, the construction of the pyridine ring onto a pre-existing pyrrole is a viable synthetic strategy. This approach requires a pyrrole derivative bearing appropriate functional groups that can undergo cyclization to form the six-membered pyridine ring. The specific functionalities on the pyrrole precursor are crucial for directing the regiochemistry of the cyclization to yield the desired pyrrolo[2,3-c]pyridine isomer.

Synchronous Formation of Both Rings within the Pyrrolopyridine System

This approach involves the simultaneous construction of both the pyrrole and pyridine rings from acyclic or partially cyclic precursors in a single synthetic operation. Tandem or cascade reactions are often employed to achieve this transformation, offering an efficient route to the bicyclic system by minimizing the number of synthetic steps. These reactions are designed to form multiple bonds and both rings in a controlled manner, leading to the rapid assembly of the complex heterocyclic framework.

Classical and Modern Approaches for Pyrrolo[2,3-c]pyridine Synthesis

Several named reactions, traditionally used for the synthesis of indoles, have been successfully adapted for the preparation of pyrrolopyridines. These methods offer robust and well-established procedures for accessing the desired heterocyclic core.

Bartoli Reaction and its Adaptations in Pyrrolopyridine Synthesis

The Bartoli indole synthesis, which involves the reaction of a nitroaromatic compound with a vinyl Grignard reagent, has been effectively applied to the synthesis of pyrrolo[2,3-c]pyridines. wikipedia.org In this adaptation, an ortho-substituted nitropyridine is used as the starting material. The reaction with a vinyl Grignard reagent leads to the formation of the pyrrole ring fused to the pyridine core. The presence of a substituent ortho to the nitro group on the pyridine ring is often crucial for the success of the reaction. wikipedia.org This method provides a direct route to substituted pyrrolo[2,3-c]pyridines.

Fischer Indole Synthesis Analogues for Pyrrolopyridine Cores

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and has been widely used for the synthesis of pyrrolopyridines. wikipedia.org This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed from the condensation of a pyridylhydrazine with an aldehyde or a ketone. wikipedia.org The choice of the pyridylhydrazine and the carbonyl compound determines the substitution pattern of the final pyrrolopyridine product. Various acidic catalysts, such as Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃), can be employed to facilitate the cyclization. wikipedia.org

Synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine

The synthesis of the target compound, this compound, is most practically achieved through a two-step process: the initial synthesis of the 7-methyl-1H-pyrrolo[2,3-c]pyridine core, followed by its regioselective iodination.

A plausible and efficient route to the 7-methyl-1H-pyrrolo[2,3-c]pyridine core is through the [4+1] cyclization of 3-amino-4,6-dimethylpyridine with a suitable C1 electrophile.

Once the 7-methyl-1H-pyrrolo[2,3-c]pyridine is obtained, the final step is the introduction of an iodine atom at the C3 position of the pyrrole ring. The pyrrole ring in the pyrrolo[2,3-c]pyridine system is electron-rich and susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and therefore the most likely site for electrophilic attack.

Direct iodination of the 7-methyl-1H-pyrrolo[2,3-c]pyridine can be achieved using various iodinating agents. N-Iodosuccinimide (NIS) is a mild and effective reagent for the iodination of electron-rich heterocycles and is a prime candidate for this transformation. nih.gov The reaction is typically carried out in a suitable solvent, and the regioselectivity is often high for the C3 position. Alternatively, molecular iodine (I₂) in the presence of a base or an oxidizing agent can also be used for the iodination. nih.gov

The table below summarizes the key synthetic strategies and reactions discussed.

Strategy/ReactionStarting Material(s)Key TransformationProduct
Annulation of Pyrrole onto Pyridine
[4+1] Cyclization3-Amino-4-methylpyridine derivativeReaction with a C1 electrophile (e.g., TFAA)Pyrrolo[2,3-c]pyridine
Bartoli ReactionOrtho-substituted nitropyridine, Vinyl Grignard reagent wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclizationSubstituted pyrrolo[2,3-c]pyridine
Fischer Indole SynthesisPyridylhydrazine, Aldehyde or KetoneAcid-catalyzed cyclization of pyridylhydrazoneSubstituted pyrrolo[2,3-c]pyridine
Synthesis of this compound
Step 1: Core Synthesis3-Amino-4,6-dimethylpyridine[4+1] Cyclization7-methyl-1H-pyrrolo[2,3-c]pyridine
Step 2: Iodination7-methyl-1H-pyrrolo[2,3-c]pyridine, Iodinating agent (e.g., NIS, I₂)Electrophilic aromatic substitutionThis compound

Reissert and Batcho-Leimgruber Syntheses Applied to Pyrrolopyridines

Classic indole syntheses such as the Reissert and Batcho-Leimgruber reactions have been successfully adapted for the preparation of azaindoles, including the pyrrolo[2,3-c]pyridine system.

The Reissert indole synthesis generally involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization using reagents like zinc in acetic acid to yield the indole-2-carboxylic acid, which can be decarboxylated upon heating. wikipedia.orgyoutube.com For the synthesis of pyrrolopyridines, the starting material would be a nitropicoline, such as 3-methyl-4-nitropyridine. The initial condensation is base-catalyzed, typically using potassium or sodium ethoxide. youtube.comyoutube.com The subsequent reductive cyclization of the resulting nitropyridylpyruvate derivative affords the pyrrolopyridine core. youtube.com

The Batcho-Leimgruber indole synthesis provides a popular and high-yielding alternative to the Fischer indole synthesis. wikipedia.org This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and often an amine like pyrrolidine, to form a β-(o-nitroaryl)enamine. wikipedia.orgyoutube.com This intermediate, characterized by its extended conjugation and often intense red color, is then subjected to a reductive cyclization. wikipedia.org Various reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.orgyoutube.com This methodology has been extended to create azaindoles from the corresponding nitromethyl-pyridines, with microwave assistance being used to accelerate the reaction and improve product purity.

Synthesis MethodKey Starting Material (for Pyrrolopyridine)Key StepsTypical ReagentsAdvantages
Reissert SynthesisSubstituted Nitropicoline (e.g., 3-methyl-4-nitropyridine)1. Condensation with diethyl oxalate 2. Reductive cyclization1. KOEt, EtOH 2. Zn/AcOH or H₂, Pd/CAccess to indole-2-carboxylic acids. wikipedia.org
Batcho-Leimgruber SynthesisSubstituted Nitropicoline (e.g., 3-methyl-4-nitropyridine)1. Enamine formation 2. Reductive cyclization1. DMF-DMA, Pyrrolidine 2. Raney Ni/N₂H₄ or Fe/AcOHHigh yields, mild conditions, readily available starting materials. wikipedia.org

Intramolecular Cyclization Strategies for Pyrrolopyridine-7-one Scaffolds

A facile and scalable method for producing substituted pyrrolo[2,3-c]pyridine-7-ones involves an acid-promoted intramolecular cyclization. enamine.net This strategy uses 2-pyrrolecarboxylic acid amidoacetals as the key precursors. The synthesis is robust, allowing for scale-up to molar quantities without a decrease in yield. enamine.net The resulting pyrrolo[2,3-c]pyridine-7-ones can then serve as versatile intermediates for further functionalization. For instance, alkylation or arylation of these lactams proceeds regioselectively to give N6-substituted derivatives, demonstrating their utility in building more complex molecular architectures. enamine.net

Regioselective Functionalization for 3-Iodo and 7-Methyl Substitution

Achieving the specific 3-iodo-7-methyl substitution pattern on the 1H-pyrrolo[2,3-c]pyridine core requires precise control over the regioselectivity of the functionalization reactions.

Electrophilic Iodination at the C-3 Position of Pyrrolopyridines

The pyrrole ring of the azaindole scaffold is electron-rich and thus highly susceptible to electrophilic substitution. The preferred site of attack is typically the C-3 position, which is analogous to the C-3 position of indole. In contrast, the pyridine ring is electron-deficient and generally undergoes electrophilic substitution under harsh conditions, favoring the C-3 position (relative to the pyridine nitrogen). quora.com This inherent reactivity difference allows for the selective functionalization of the pyrrole ring.

Electrophilic iodination at the C-3 position can be achieved using various iodinating agents. Mild and efficient reagents such as N-iodosuccinimide (NIS) in a solvent like DMF or acetonitrile (B52724) are commonly employed for this purpose on indole and azaindole systems. Other reagents include iodine monochloride (ICl) or molecular iodine in the presence of a base like sodium bicarbonate or an oxidizing agent. The pyridine-iodine monochloride complex is also a known mild reagent for the iodination of aromatic compounds. researchgate.net The selection of the reagent and conditions is crucial to ensure high regioselectivity and avoid over-iodination or reaction at the less-activated pyridine ring. The resulting 3-iodo-pyrrolo[2,3-c]pyridine is a valuable intermediate for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further diversity. bohrium.com

Introduction of Methyl Group at the C-7 Position

Introducing a methyl group at the C-7 position of the pyridine ring is more challenging due to the ring's electron-deficient nature. This transformation often requires either building the scaffold from a pre-methylated pyridine precursor or employing modern cross-coupling techniques on a functionalized C-7 position.

One approach involves starting with a substituted pyridine, such as 2-chloro-4-methyl-5-nitropyridine, and using it as a building block in a convergent synthesis strategy, for example, via a Batcho-Leimgruber type cyclization. Alternatively, if the pyrrolo[2,3-c]pyridine core is already formed, a halogen (e.g., chloro or bromo) can be installed at the C-7 position, which then serves as a handle for a palladium-catalyzed cross-coupling reaction with a methylating agent like methylboronic acid or trimethylboroxine (B150302) (Suzuki coupling).

Directed Metalation Strategies for Site-Specific Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings, including pyridine. clockss.orgresearchgate.net This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-BuLi, s-BuLi) or a lithium amide base (e.g., LDA, LiTMP), directing deprotonation to the adjacent ortho position. clockss.orgharvard.edu

For the pyrrolo[2,3-c]pyridine system, after protecting the pyrrole nitrogen, a DMG could theoretically be installed at the N-6 position or C-7 position to direct lithiation specifically. However, a more common strategy involves direct C-H lithiation of the pyridine ring. While lithiation of pyridine itself can be complicated by nucleophilic addition, the use of sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor deprotonation. clockss.org The regioselectivity on the pyridine ring generally follows the rule that substitution occurs ortho to the directing group, avoiding the C-2 position if possible. uwindsor.ca For a pyrrolo[2,3-c]pyridine, direct deprotonation of the pyridine ring would likely occur at C-7 or C-5. More advanced, highly hindered bases like TMPMgCl·LiCl have been shown to effect efficient metalation of electron-poor heteroarenes under mild conditions, offering high regioselectivity. harvard.eduznaturforsch.com Once the organometallic intermediate is formed at the desired position (e.g., C-7), it can be quenched with an electrophile like methyl iodide to install the methyl group.

Role of Protective Group Chemistry (e.g., SEM, Boc) in Pyrrolo[2,3-c]pyridine Synthesis

Protecting group chemistry is indispensable in the multistep synthesis of complex molecules like functionalized pyrrolopyridines. iitg.ac.in The acidic N-H proton of the pyrrole ring must often be masked to prevent undesired side reactions during steps such as metalation, lithiation, or palladium-catalyzed cross-coupling. nih.govnih.gov

Commonly used protecting groups for the pyrrole nitrogen include tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM).

Boc Group : The Boc group is widely used due to its ease of installation (using Boc-anhydride) and removal under acidic conditions (e.g., trifluoroacetic acid, TFA). However, studies have shown that N-Boc protected pyrrolopyridazinones can lead to significant decomposition during Pd-catalyzed cross-coupling reactions. researchgate.net

SEM Group : The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a robust alternative. researchgate.net It is stable to many reaction conditions, including lithiation and cross-coupling, where the Boc group might fail. researchgate.netmdpi.com The SEM group is crucial for syntheses involving Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling on the azaindole core. nih.govnih.gov However, the deprotection of the SEM group can be challenging. Acidic conditions (e.g., TFA or BF₃·OEt₂) are typically required, but the release of formaldehyde (B43269) during this process can lead to unwanted side reactions, such as the formation of tricyclic byproducts. nih.govnih.gov

The strategic choice of protecting group is therefore critical, balancing the need for stability during key synthetic steps with the requirement for clean and efficient removal in the final stages of the synthesis. nih.govresearchgate.net

Protecting GroupAbbreviationKey FeaturesCommon Deprotection ConditionsReported Challenges
tert-ButyloxycarbonylBocEasy to install; common in organic synthesis.Acidic conditions (e.g., TFA, HCl).Can be unstable under certain cross-coupling conditions, leading to decomposition. researchgate.net
2-(Trimethylsilyl)ethoxymethylSEMRobust; stable to lithiation and many Pd-catalyzed reactions. researchgate.netmdpi.comAcidic conditions (e.g., TFA, BF₃·OEt₂), fluoride (B91410) sources (e.g., TBAF).Deprotection can be difficult; release of formaldehyde may cause side reactions. nih.govnih.gov

Convergent and Divergent Synthetic Pathways to this compound

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. A convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then combined in the later stages. In contrast, a divergent synthesis begins with a common core structure that is subsequently modified to introduce the desired functional groups.

A plausible divergent synthetic pathway would commence with the synthesis of the 7-methyl-1H-pyrrolo[2,3-c]pyridine core, followed by regioselective iodination at the 3-position of the pyrrole ring. The synthesis of the initial methylated core can be achieved through various methods, one common approach being the Bartoli indole synthesis. This would involve the reaction of a 2-methyl-3-nitropyridine (B124571) with a vinyl Grignard reagent. Subsequent reduction of the nitro group and cyclization would yield the desired 7-methyl-1H-pyrrolo[2,3-c]pyridine. The final iodination step would then be carried out. Electrophilic substitution reactions on the pyrrolo[2,3-b]pyridine system are known to occur predominantly at the 3-position, and it is anticipated that the [2,3-c] isomer would exhibit similar reactivity.

A potential convergent synthetic pathway would involve the construction of the pyrrole and pyridine rings separately, followed by their fusion. For instance, a suitably functionalized 3-aminopyridine (B143674) derivative, such as 3-amino-4-methylpyridine, could be condensed with a three-carbon synthon to form the pyrrole ring. A more advanced convergent strategy could involve a palladium-catalyzed cross-coupling reaction, such as a Larock indole synthesis, between a 3-amino-4-methyl-2-halopyridine and a substituted alkyne. To introduce the iodine at the 3-position, a pre-iodinated building block could be utilized, or the iodination could be performed after the formation of the bicyclic system.

Below are illustrative data tables outlining hypothetical steps for both a divergent and a convergent synthesis of this compound, based on analogous transformations reported in the literature for similar heterocyclic systems.

Divergent Synthesis Pathway

StepReactionStarting MaterialKey Reagents & ConditionsIntermediate/Product
1Nitration2-Chloro-4-methylpyridineHNO₃, H₂SO₄2-Chloro-4-methyl-3-nitropyridine
2Bartoli Reaction2-Chloro-4-methyl-3-nitropyridineVinylmagnesium bromide, THF7-Chloro-1H-pyrrolo[2,3-c]pyridine
3Dechlorination7-Chloro-1H-pyrrolo[2,3-c]pyridineH₂, Pd/C, Et₃N7-Methyl-1H-pyrrolo[2,3-c]pyridine
4Iodination7-Methyl-1H-pyrrolo[2,3-c]pyridineN-Iodosuccinimide (NIS), CH₂Cl₂This compound

Convergent Synthesis Pathway

StepReactionStarting MaterialKey Reagents & ConditionsIntermediate/Product
1Sonogashira Coupling2,3-Dichloro-4-methylpyridineTrimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N2-Chloro-4-methyl-3-((trimethylsilyl)ethynyl)pyridine
2Desilylation2-Chloro-4-methyl-3-((trimethylsilyl)ethynyl)pyridineK₂CO₃, MeOH2-Chloro-3-ethynyl-4-methylpyridine
3Larock Indole Synthesis2-Chloro-3-ethynyl-4-methylpyridineAmmonia, Pd(OAc)₂, DPEphos7-Methyl-1H-pyrrolo[2,3-c]pyridine
4Iodination7-Methyl-1H-pyrrolo[2,3-c]pyridineIodine, KI, NaOHThis compound

Reactivity and Chemical Transformations of 3 Iodo 7 Methyl 1h Pyrrolo 2,3 C Pyridine

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position (Iodine Moiety)

The iodine atom at the C-3 position of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl and vinyl-substituted aromatic systems. This reaction involves the coupling of an organoboron reagent with a halide or triflate, catalyzed by a palladium(0) complex. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C-3 position.

While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of the closely related 7-azaindole (B17877) scaffold provides significant insights. For instance, the Suzuki-Miyaura coupling of 3-iodo-7-azaindoles with arylboronic acids is a well-established transformation. beilstein-journals.org Generally, these reactions are carried out using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine (B1218219) ligand, and a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a solvent system like dioxane/water or DMF. nih.govfrontiersin.orgsemanticscholar.org The reaction conditions are typically mild and tolerate a wide range of functional groups on the boronic acid coupling partner.

A study on the related 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine demonstrated successful Suzuki-Miyaura coupling with various aryl boronic acids, highlighting the feasibility of such reactions on this heterocyclic system. nih.gov The reaction of this substrate with aryl boronic acids bearing either electron-donating or electron-withdrawing groups proceeded in good to excellent yields, underscoring the robustness of this methodology. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Azaindole Derivatives

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄-Cs₂CO₃Dioxane/H₂O90 organic-chemistry.org
Pd₂(dba)₃SPhos/XPhosK₃PO₄Dioxane/H₂O100 nih.gov
PdCl₂(dppf)-K₂CO₃DMF80 beilstein-journals.org

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is a cornerstone for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This palladium and copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide provides a direct route to installing an sp-hybridized carbon at the C-3 position of the 7-methyl-7-azaindole core. The resulting alkynyl derivatives are valuable precursors for further transformations or as key structural motifs in various applications. wikipedia.orgnih.gov

The Sonogashira reaction on the 7-azaindole scaffold is well-documented. nih.gov Typical conditions involve a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) which often also serves as the solvent or co-solvent with THF or DMF. wikipedia.orgnih.gov These reactions are generally carried out under mild conditions, often at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org

For instance, the Sonogashira coupling of 3-iodoindoles with a variety of terminal acetylenes has been shown to proceed in high yields. beilstein-journals.org The reaction tolerates a range of functional groups on the alkyne partner, including aryl, vinyl, alkyl, and silyl (B83357) substituents. beilstein-journals.org

Table 2: General Conditions for Sonogashira Coupling of Iodo-Azaindole Derivatives

Palladium CatalystCopper Co-catalystBaseSolventTemperatureReference
PdCl₂(PPh₃)₂CuIEt₃NDMFRoom Temp. to 60°C nih.gov
Pd(PPh₃)₄CuIEt₃N/DIPATHF/DMFRoom Temp. wikipedia.org

Heck Coupling with Alkenes

The Heck reaction provides a method for the direct arylation or vinylation of alkenes, forming a new carbon-carbon bond at an sp² carbon. organic-chemistry.org In the context of this compound, the Heck reaction enables the introduction of alkenyl substituents at the C-3 position. This transformation is typically catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.orgfrontiersin.org

Stille Coupling with Organotin Compounds

The Stille coupling is another important palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, utilizing organostannanes as the organometallic coupling partner. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents. libretexts.org This reaction allows for the coupling of this compound with a wide variety of organostannanes, including those bearing aryl, heteroaryl, vinyl, and alkyl groups.

The general mechanism involves oxidative addition of the iodo-azaindole to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. organic-chemistry.org The reaction is often carried out in non-polar solvents like toluene (B28343) or THF.

Buchwald-Hartwig Amination and Amidation Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl and heteroaryl amines from the corresponding halides. organic-chemistry.org This reaction allows for the direct introduction of primary or secondary amines, as well as amides, at the C-3 position of the 7-methyl-7-azaindole core.

The development of various generations of phosphine ligands has greatly expanded the scope of the Buchwald-Hartwig amination, enabling the coupling of a wide range of amines with aryl halides under mild conditions. organic-chemistry.org A general procedure for the amination of unprotected halo-7-azaindoles has been reported, demonstrating the feasibility of this reaction on the core scaffold. mit.edu These reactions typically employ a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) and a strong base such as NaOt-Bu or K₃PO₄. mit.edu

Functional Group Interconversions on the Pyrrolo[2,3-c]pyridine Core

Beyond cross-coupling reactions at the C-3 position, the this compound core can undergo various functional group interconversions. These transformations are crucial for further derivatization and the synthesis of more complex target molecules.

For example, the iodine at the C-3 position can be transformed into other functional groups. While direct displacement of the iodide is generally difficult, it can sometimes be achieved under specific conditions or after conversion to a more reactive intermediate. More commonly, the pyrrole (B145914) NH can be functionalized, for instance, through N-alkylation or N-arylation, which can influence the reactivity of the rest of the molecule. The methyl group at the C-7 position could also potentially be a site for functionalization, although this is generally less common than reactions involving the C-I bond or the pyrrole NH. Such transformations are standard in organic synthesis and would follow established protocols for similar heterocyclic systems. ub.eduvanderbilt.edu

Reduction of the Iodine Moiety

The carbon-iodine bond in halogenated pyrrolopyridines is susceptible to reduction, effectively replacing the iodine atom with a hydrogen atom. This transformation can occur under various conditions, often as a side reaction in transition metal-catalyzed cross-coupling reactions. For instance, in attempts to perform a Buchwald-Hartwig amination on a 2-iodo-7-azaindole derivative, reduction of the C-I bond was observed, leading to the formation of the corresponding 2-unsubstituted 7-azaindole. nih.gov This suggests that under certain palladium-catalyzed conditions, intended for cross-coupling, a competitive reductive deiodination pathway exists.

While often an undesired side product, this reduction can be harnessed for synthetic purposes when the iodo group has served its purpose as a directing group or a handle for other transformations and its removal is the desired outcome.

Nucleophilic Substitution Reactions of Halogenated Pyrrolopyridines

The iodine atom at the C-3 position of the this compound scaffold renders it an excellent substrate for various nucleophilic substitution reactions, particularly transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

One of the most widely employed transformations is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples the iodo-pyrrolopyridine with a boronic acid or ester. For example, the coupling of a 4-chloro-2-iodo-1-(SEM-protected)-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid was successfully achieved using a Pd₂(dba)₃ catalyst and K₂CO₃ as a base in a dioxane/water mixture. nih.gov This highlights the chemoselectivity possible, where the more reactive C-I bond undergoes oxidative addition to the palladium catalyst in preference to a C-Cl bond.

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds. This reaction involves the palladium-catalyzed coupling of the halo-pyrrolopyridine with an amine. Challenges can arise, such as competitive reduction of the C-I bond, as noted previously. nih.gov

The table below summarizes typical conditions for Suzuki-Miyaura coupling involving a halogenated pyrrolopyridine.

Table 1: Example Conditions for Suzuki-Miyaura Coupling of a Halogenated Pyrrolopyridine

ComponentReagent/ConditionReference
Halogenated Pyrrolopyridine4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine nih.gov
Coupling PartnerPhenylboronic acid nih.gov
CatalystPd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) nih.gov
BaseK₂CO₃ (Potassium carbonate) nih.gov
Solvent1,4-dioxane:water (1:1) nih.gov
Temperature100 °C nih.gov

Electrophilic Aromatic Substitution on the Pyrrole and Pyridine (B92270) Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. The 7-azaindole core contains two aromatic rings, the pyrrole and the pyridine ring, both of which can potentially undergo EAS. The general mechanism involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The pyrrole ring is generally more electron-rich than the pyridine ring and is thus more susceptible to electrophilic attack. For 7-azaindoles, the C-3 position is the most nucleophilic site and is preferentially attacked by electrophiles. nih.gov This is evidenced by direct iodination reactions. For instance, reacting 1-phenyl-7-azaindole with N-iodosuccinimide (NIS) in the presence of potassium hydroxide (B78521) results in the formation of 3-iodo-1-phenyl-7-azaindole. nih.gov This regioselectivity is explained by computational studies, which show the C-3 carbon possesses the most negative atomic charge. nih.gov

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., I, Br, Cl).

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. masterorganicchemistry.com

The reactivity of the pyridine ring towards electrophiles is significantly lower than that of the pyrrole ring due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack on the pyridine ring generally requires harsher conditions and often proceeds via the corresponding N-oxide. researchgate.neteurekaselect.com

Reactivity of the Nitrogen Atoms (N-1 and N-7)

N-Alkylation and N-Arylation Strategies

The nitrogen atoms of the pyrrolo[2,3-c]pyridine skeleton, N-1 in the pyrrole ring and N-7 in the pyridine ring, are key sites for functionalization through alkylation and arylation.

N-Alkylation can be achieved using various alkylating agents. For instance, imidazo[1,2-a]pyridines, which share a similar heterocyclic structure, undergo C3–H alkylation in the presence of a Lewis acid catalyst like Yb(OTf)₃. acs.org While this is a C-alkylation, the principles of activating the heterocycle can be relevant. Direct N-alkylation of the pyrrole nitrogen (N-1) is a common strategy, often preceding other transformations to protect the N-H proton or to introduce specific substituents.

N-Arylation of the pyrrole nitrogen is a particularly important transformation, often accomplished via copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. mdpi.com Copper-catalyzed N-arylation of indoles and related heterocycles with aryl iodides or bromides has been extensively studied. nih.gov These reactions can be performed using a copper(I) salt, a base (e.g., K₃PO₄ or Cs₂CO₃), and often a ligand to facilitate the catalytic cycle. nih.govresearchgate.netmdpi.com Ligand-free systems have also been developed for the N-arylation of pyrrole with aryl iodides, offering a simpler and more cost-effective method. researchgate.net

Studies on 1-arylated 7-azaindoles have compared various protocols for the copper-catalyzed C-N bond formation between 7-azaindole and aryl halides, demonstrating the feasibility and optimization of this key reaction. nih.gov

Table 2: General Conditions for Copper-Catalyzed N-Arylation

ComponentExample Reagents/ConditionsReference
SubstrateIndole (B1671886) / Pyrrole / 7-Azaindole nih.govnih.govresearchgate.net
Arylating AgentAryl Iodide or Aryl Bromide nih.govresearchgate.net
CatalystCuI or other Cu(I)/Cu(II) salts nih.govmdpi.com
Ligand (if used)trans-1,2-cyclohexanediamine, (S)-N-methylpyrrolidine-2-carboxylate nih.govmdpi.com
BaseK₃PO₄, K₂CO₃, Cs₂CO₃ nih.govmdpi.com
SolventDMF, DMSO, Acetonitrile (B52724) researchgate.netmdpi.com

Formation and Reactivity of N-Oxides

Oxidation of the pyridine nitrogen (N-7) to form a 7-azaindole N-oxide is a crucial strategy for modulating the reactivity of the heterocyclic core. researchgate.neteurekaselect.com The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to certain transformations.

7-Azaindole N-oxides are valuable intermediates in organic synthesis. chemimpex.com They have been shown to act as effective ligands and promoters in transition metal catalysis. For example, 7-azaindole N-oxide (7-AINO) has been utilized to promote the copper-catalyzed N-arylation of azoles. acs.org In this context, the N-oxide can act as a bidentate ligand, coordinating to the copper center through both its nitrogen and oxygen atoms. acs.org

Furthermore, the formation of an N-oxide facilitates electrophilic substitution on the pyridine ring, which is otherwise deactivated. It also enables other reactions such as nucleophilic substitution at positions alpha or gamma to the N-oxide.

Mechanistic Studies of Key Transformation Reactions

Understanding the reaction mechanisms is vital for optimizing conditions and predicting outcomes. For the 7-azaindole scaffold, several mechanistic investigations have provided valuable insights.

In the rhodium(III)-catalyzed synthesis of 7-azaindoles , DFT calculations have shed light on the role of silver additives. The presence of Ag+ facilitates the generation of a more electrophilic cationic Rh(III) intermediate, which significantly lowers the activation barriers for the elementary steps, including a concerted metalation-deprotonation (CMD) step. This C-H activation step resembles a classical electrophilic aromatic substitution (SEAr). The catalytic cycle proceeds through migratory insertion and reductive elimination to form the final 7-azaindole product. nih.gov

The mechanism of copper-catalyzed N-arylation mediated by 7-azaindole N-oxide (7-AINO) has also been investigated. acs.orgacs.org It was found that fluoride (B91410) ions play a crucial role in the catalytic cycle. The reaction is believed to proceed through the formation of a monomeric Cu(II)-7-AINO complex. The fluoride ion is thought to facilitate the conversion of this complex into a catalytically active monomeric fluorinated Cu(II) species, which then participates in the cross-coupling reaction. acs.org This highlights the multifaceted role of additives and ligands in steering the reaction pathway.

Control experiments in the Yb(OTf)₃-catalyzed C3–H alkylation of imidazopyridines suggest an ionic mechanism. The reaction is not completely quenched by radical scavengers like TEMPO, indicating that it does not primarily proceed through a radical pathway. A plausible mechanism involves the Lewis acid activating the substrate, followed by nucleophilic attack. acs.org

Applications of 3 Iodo 7 Methyl 1h Pyrrolo 2,3 C Pyridine and Its Derivatives in Advanced Chemical Synthesis

Role as a Privileged Scaffold in Drug Discovery and Chemical Biology Research

The 7-azaindole (B17877) framework, to which 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine belongs, is recognized as a "privileged scaffold." This term describes molecular structures that are capable of binding to multiple, distinct biological targets with high affinity, making them highly valuable starting points for drug discovery programs. The versatility of the 7-azaindole core allows it to mimic the structure of purines, enabling it to interact with a wide range of enzymes, particularly kinases. The strategic placement of the iodo group on the this compound variant provides a convenient handle for chemists to introduce various functional groups, thereby fine-tuning the molecule's biological activity and pharmacokinetic properties.

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and inflammation research. mdpi.com Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The this compound intermediate is particularly useful for creating derivatives that target specific kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal activation of the FGFR signaling pathway is implicated in various cancers. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives that show potent inhibitory activity against FGFR1, 2, and 3. nih.gov Optimization of a lead compound from this series resulted in derivative 4h , which demonstrated significant pan-FGFR inhibitory activity and a high ligand efficiency. nih.gov This compound also inhibited proliferation, migration, and invasion of breast cancer cells in vitro. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R/FMS) Inhibitors: CSF1R, also known as FMS kinase, is a receptor tyrosine kinase involved in the proliferation of monocyte/macrophage lineage cells and is over-expressed in cancers such as ovarian, prostate, and breast cancer. nih.gov A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. One compound, 1r , was identified as a highly potent and selective FMS kinase inhibitor, showing significantly greater potency than the lead compound. nih.gov

c-Met Kinase Inhibitors: The c-Met kinase is a receptor tyrosine kinase that, when activated, promotes cell motility, angiogenesis, and tissue regeneration. mdpi.com Its dysregulation is linked to malignant cancers. The 7-azaindole scaffold was selected by researchers to design novel c-Met inhibitors, aiming to establish hydrogen bonds with the kinase's hinge region. mdpi.com

Other Kinase Targets: The versatility of the azaindole scaffold extends to numerous other kinases. Derivatives have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3K), which are central to cell growth and survival pathways frequently deregulated in cancer. nih.govnih.gov Additionally, the 1H-pyrrolo[2,3-b]pyridine scaffold has been used to identify inhibitors of Cell division cycle 7 (Cdc7) kinase and Traf-2 and NCK-interacting kinase (TNIK), both of which are attractive targets for cancer therapy. nih.govnih.gov

Kinase TargetScaffold TypeKey FindingsReference(s)
FGFR1/2/3 1H-pyrrolo[2,3-b]pyridineCompound 4h showed potent pan-FGFR inhibition and anti-proliferative activity in breast cancer cells. nih.gov
CSF1R (FMS) pyrrolo[3,2-c]pyridineCompound 1r was a potent and selective inhibitor, showing promise for cancer and inflammatory disorders. nih.gov
c-Met 7-azaindoleScaffold selected to design inhibitors that bind to the kinase hinge region. mdpi.com
PI3K 7-azaindoleScaffold hopping and fragment-based strategies led to potent PI3K inhibitors for cancer therapy. nih.govnih.gov
Cdc7 1H-pyrrolo[2,3-b]pyridineLed to the discovery of a potent ATP mimetic inhibitor with an IC50 value of 7 nM. nih.gov

Potassium-Competitive Acid Blockers (P-CABs) represent a newer class of drugs for treating acid-related disorders, offering potential advantages over traditional proton pump inhibitors (PPIs). nih.govnih.gov P-CABs work by inhibiting the H+,K+-ATPase (proton pump) in a reversible, potassium-competitive manner. gastroenterologyandhepatology.net Several P-CABs, such as vonoprazan (B1684036) and tegoprazan, have been approved for clinical use in various regions. nih.govnih.gov The core structures of many of these advanced acid blockers are based on pyrrolopyridine and related nitrogen-containing heterocyclic scaffolds. These scaffolds provide the necessary geometry and electronic properties to bind effectively to the proton pump. While a direct synthetic lineage from this compound to currently marketed P-CABs is not explicitly detailed, the foundational role of the pyrrolopyridine framework in this therapeutic class highlights its importance. The development of P-CABs like fexuprazan, a sulpholylpyrrole derivative, underscores the adaptability of the pyrrole-pyridine motif in achieving potent and long-lasting acid suppression. nih.gov

P-CAB CompoundChemical Class / CoreKey CharacteristicReference(s)
Vonoprazan Pyrrolopyridine derivativeApproved for a wide range of acid-related diseases in Japan and other countries. nih.govnih.gov
Tegoprazan Pyrrolopyridine derivativeApproved in South Korea for acid-related disorders. nih.gov
Fexuprazan Sulpholylpyrrole derivativeDemonstrates potent and reversible inhibition of the K+/H+-ATPase. nih.gov

Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. nih.govwikipedia.org Among these, mGluR5 is a significant target for therapeutic intervention in neurological and psychiatric disorders, including anxiety and addiction. nih.govwikipedia.org The development of selective mGluR5 antagonists is an active area of research. While a wide variety of heterocyclic structures have been explored, the search for potent and selective antagonists has led to compounds based on scaffolds that can be accessed through intermediates like substituted pyrrolopyridines. For instance, research into fenobam (B1672515) analogues led to the synthesis of tetrahydropyrimidinone derivatives as mGluR5 antagonists. nih.gov The structural diversity required for potent mGluR5 antagonism often involves bioisosteric replacements and scaffold hopping, where frameworks like pyrrolopyridine can play a role in generating novel chemical entities.

HIV-1 integrase is an essential enzyme for viral replication, making it a validated target for antiretroviral therapy. nih.gov The development of inhibitors that block this enzyme is a key strategy in combating AIDS. The 7-azaindole and related pyrrolopyridine scaffolds have proven to be highly effective in designing novel HIV-1 integrase inhibitors. nih.govnih.gov Some of these compounds function as allosteric integrase inhibitors (ALLINIs), which target a non-catalytic site at the dimer interface of the integrase enzyme where it binds to the host protein LEDGF/p75. nih.govresearchgate.net This allosteric mechanism induces aberrant integrase multimerization and disrupts viral maturation. nih.gov A highly potent pyrrolopyridine-based ALLINI, STP0404, has demonstrated picomolar efficacy and has advanced to human clinical trials. nih.govresearchgate.net Other research has focused on bicyclic hydroxy-1H-pyrrolopyridine-triones, which show potent inhibition of the integrase strand transfer reaction and retain activity against major drug-resistant viral mutants. nih.gov

Inhibitor TypeScaffoldMechanism of ActionReference(s)
NNRTI 7-azaindoleNon-nucleoside reverse transcriptase inhibition. nih.gov
ALLINI (e.g., STP0404) PyrrolopyridineBinds to the LEDGF/p75 pocket, inducing aberrant integrase oligomerization. nih.govresearchgate.net
Strand Transfer Inhibitor Bicyclic hydroxy-1H-pyrrolopyridine-trioneInhibits the strand transfer reaction of HIV-1 integrase. nih.gov

The 7-azaindole framework has been instrumental in the discovery of new agents to combat infectious diseases and metabolic disorders.

Antimycobacterial Activity: Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and drug-resistant strains necessitate the development of new therapeutics. nih.gov The 1,4-azaindole (B1209526) scaffold has emerged as a promising class of antimycobacterial agents. nih.gov These compounds act through the noncovalent inhibition of decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall. acs.org Lead optimization of this series has produced potent and metabolically stable compounds with favorable pharmacokinetic profiles. acs.org Other research has identified pyrrolo[3,2-c]pyridine Mannich bases with excellent activity against M. tuberculosis and low cytotoxicity. researchgate.net

Antidiabetic Activity: While direct development of antidiabetic drugs from this compound is less documented, the kinases targeted by its derivatives (as discussed in section 4.1.1) are often implicated in metabolic signaling pathways. The PI3K/AKT/mTOR pathway, for example, is a critical regulator of metabolism. nih.gov Therefore, the development of kinase inhibitors based on the 7-azaindole scaffold could have secondary or future applications in treating metabolic diseases like diabetes.

Chemical Biology Applications

Beyond its direct application in synthesizing drug candidates, this compound and its derivatives are valuable tools in chemical biology. These compounds are used to create molecular probes to study complex biological processes. For example, potent and selective kinase inhibitors derived from this scaffold can be used to interrogate the specific roles of individual kinases in cell signaling pathways. mdpi.com Furthermore, the development of allosteric HIV inhibitors has provided crucial insights into the viral maturation process and the role of host-factor interactions. nih.gov The synthesis of these diverse derivatives often relies on modern chemical strategies like fragment-based discovery and scaffold hopping, which are central to the field of chemical biology. nih.govnih.gov Recently, 7-azaindole derivatives were also identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, highlighting the scaffold's potential in developing tools and therapeutics for emerging viral diseases. nih.gov

Derivatization for Bioconjugation and Biomolecular Labeling (e.g., RNA Labeling)

The this compound scaffold is a valuable precursor for creating derivatives aimed at bioconjugation and the labeling of biomolecules. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse functional groups that can subsequently be used to attach the pyrrolopyridine core to biological macromolecules like proteins and nucleic acids.

For instance, a Sonogashira coupling can be employed to introduce an alkyne-containing side chain. This terminal alkyne can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to conjugate the molecule to an azide-modified biomolecule. This strategy is highly efficient and specific, making it suitable for complex biological environments.

In the context of RNA labeling, derivatives of this compound can be designed to function as probes that recognize specific RNA structures or sequences. By functionalizing the scaffold with a fluorescent reporter molecule, researchers can create tools for visualizing RNA within living cells, providing insights into RNA localization, trafficking, and dynamics. The pyrrolopyridine core itself can act as a recognition element, with the appended functionalities enabling detection and reporting.

Use as Molecular Probes for Target Identification and Validation Studies

Molecular probes are essential tools in chemical biology for identifying and validating new drug targets. Derivatives of this compound are well-suited for the development of such probes. By attaching photoreactive groups, affinity tags (like biotin), or fluorescent dyes, the scaffold can be transformed into a multifunctional probe.

Affinity-based probes incorporating the 7-methyl-1H-pyrrolo[2,3-c]pyridine core can be used in chemoproteomic experiments to isolate and identify their protein binding partners. For example, a derivative might be synthesized with a linker and a biotin (B1667282) tag. After incubation with a cell lysate, the probe-protein complexes can be captured on streptavidin-coated beads, allowing for the isolation and subsequent identification of the target protein by mass spectrometry.

Furthermore, the development of fluorescent probes from this scaffold allows for direct visualization of target engagement in cellular assays. Changes in the fluorescent properties of the probe upon binding to its target can be monitored to quantify binding affinity and to screen for competitive inhibitors.

Development of Complex Polyheterocyclic Compounds

The this compound core is a foundational building block for the synthesis of more complex polyheterocyclic systems. The reactivity of the C-I bond is frequently exploited in transition-metal-catalyzed cross-coupling reactions to construct new carbon-carbon and carbon-heteroatom bonds, leading to novel and elaborate ring systems.

A common strategy involves a sequence of coupling reactions. For example, a Suzuki coupling can be used to introduce an aryl or heteroaryl group at the 3-position. This new substituent may contain another reactive site, allowing for further annulation reactions to build additional heterocyclic rings onto the initial pyrrolopyridine framework. This modular approach provides access to a wide diversity of chemical structures with potential applications in materials science and medicinal chemistry.

Reaction Type Reagents/Catalyst Product Type Application
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base3-Aryl-7-methyl-1H-pyrrolo[2,3-c]pyridineConstruction of biaryl systems
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst3-Alkynyl-7-methyl-1H-pyrrolo[2,3-c]pyridineIntroduction of linear, rigid linkers
Buchwald-Hartwig AminationAmine, Pd catalyst, ligand3-Amino-7-methyl-1H-pyrrolo[2,3-c]pyridineSynthesis of kinase inhibitors

Structure-Based Design and Scaffold Hopping Approaches

Ligand Design Based on Pyrrolopyridine Scaffolds

The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a well-established "hinge-binding" motif in kinase inhibitor design. The nitrogen atom at the 7-position and the N-H group of the pyrrole (B145914) ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. Starting with the this compound core, structure-based design principles can be applied to elaborate the scaffold and achieve high affinity and selectivity for a specific kinase target.

Computational modeling and X-ray crystallography of ligand-protein complexes provide detailed information about the binding pocket. This information guides the rational design of substituents at the 3-position and other points on the scaffold to maximize favorable interactions and displace water molecules, thereby improving binding affinity. The methyl group at the 7-position can also play a role in modulating selectivity by creating steric hindrance that disfavors binding to certain off-target kinases.

Molecular Hybridization Strategies in Scaffold Optimization

Molecular hybridization involves combining two or more pharmacophores or privileged scaffolds into a single molecule to create a hybrid compound with a new or enhanced biological activity profile. The this compound serves as an excellent starting point for such strategies.

Theoretical and Computational Studies on 3 Iodo 7 Methyl 1h Pyrrolo 2,3 C Pyridine and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the electronic properties of complex heterocyclic systems. universepg.com

By replacing the N7 atom of a purine (B94841) with a carbon, the five-membered ring of the 7-deazapurine scaffold becomes more electron-rich. nih.gov This modification, along with the introduction of substituents such as an iodine atom at the C3 position and a methyl group at the C7 position, significantly influences the molecule's electronic distribution, and consequently, its reactivity.

DFT calculations can be employed to determine a variety of electronic descriptors for this compound and its analogs. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites.

Key Electronic Properties Calculable by DFT:

Property Description Relevance
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap generally indicates higher chemical reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface of the molecule.Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions.
Atomic Charges The distribution of electron charge among the atoms in the molecule.Helps in understanding the polarity of bonds and the reactivity of different atomic sites.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For a molecule like this compound, understanding its preferred conformation is crucial as it dictates how the molecule will interact with biological targets.

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior and stability of different conformers in various environments, such as in solution or when bound to a protein.

In the context of 7-deazapurine analogs, MD simulations have been instrumental. For example, a study on a DNA dodecamer containing 7-deazaadenine (dzA) and 7-deazaguanine (B613801) (dzG) used MD simulations to reveal increased conformational plasticity compared to its natural DNA counterpart. nih.govnih.govacs.org These simulations showed that modifications to the purine core can significantly alter the structure and dynamics of a macromolecule. nih.govnih.govacs.org The development of force field parameters for substituted 7-deazapurines, suitable for use with the AMBER force field, has facilitated such studies. nih.gov

For this compound, a conformational analysis would focus on the orientation of the iodo and methyl groups relative to the bicyclic core. While the pyrrolo[2,3-c]pyridine ring system is largely planar, minor puckering and the rotational freedom of the methyl group can be explored. MD simulations would further illuminate the flexibility of the molecule and its interactions with solvent molecules, providing a dynamic picture of its behavior.

Ligand-Target Interaction Analysis and Binding Mode Prediction (e.g., Protein-Ligand Docking)

A significant application of computational chemistry in drug discovery is the prediction of how a small molecule (ligand) binds to a biological target, typically a protein. Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nsf.gov Many derivatives of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold are known to be kinase inhibitors, making this type of analysis particularly relevant. doi.orgnih.govmdpi.comdoaj.orgmdpi.com

Molecular docking studies on pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives have provided valuable insights into their mechanism of action as kinase inhibitors. For example, in a study of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, docking revealed that the pyrrolo[2,3-b]pyridine core formed crucial hydrogen bonds with the hinge region residue Met1160 of the kinase. sci-hub.se Similarly, docking studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) also showed strong interactions with the hinge region. mdpi.com

For this compound, docking studies could be performed against various kinase targets to predict its potential as a kinase inhibitor. The docking process would involve placing the molecule in the active site of a kinase and scoring the different poses based on factors like intermolecular interactions and conformational strain. The iodine atom at the C3 position could potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The methyl group at C7 could engage in hydrophobic interactions within the active site.

Illustrative Docking Results for a Pyrrolo[2,3-d]pyrimidine Analog against a Kinase Target:

Parameter Value Interpretation
Binding Affinity (kcal/mol) -8.5A more negative value indicates a stronger predicted binding affinity.
Hydrogen Bonds Amine group with backbone CO of Glu91; Pyrrole (B145914) NH with side chain of Asp152Key interactions that anchor the ligand in the active site.
Hydrophobic Interactions Phenyl ring with Leu22, Val30, Ala49, Ile150Contribute to the stability of the ligand-protein complex.

Note: This table is illustrative and based on typical findings for related compounds, not specific to this compound.

Prediction of Spectroscopic Properties to Aid Compound Characterization

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectra. These predictions are invaluable for aiding the characterization and identification of newly synthesized compounds.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. mdpi.com While a direct prediction for this compound is not published, studies on related molecules demonstrate the accuracy of these methods. For example, a model for predicting proton chemical shifts in bromo- and iodo-alkanes has been developed, showing that the effects of halogens can be accurately calculated. modgraph.co.uk The predicted NMR spectrum for this compound would show characteristic shifts for the protons and carbons of the pyrrolo[2,3-c]pyridine core, influenced by the electronic effects of the iodo and methyl substituents.

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum. mdpi.com The predicted spectrum can help confirm the identity of the compound and provide insights into its electronic structure.

Predicted Spectroscopic Data for a Hypothetical Analog (7-methyl-1H-pyrrolo[2,3-c]pyridine):

Spectroscopic Data Predicted Values
¹H NMR (δ, ppm) H2: 7.8, H3: 6.5, H4: 7.9, H5: 7.1, CH₃: 2.5
¹³C NMR (δ, ppm) C2: 125, C3: 102, C3a: 145, C4: 130, C5: 115, C6: 150, C7a: 148, CH₃: 15
UV-Vis (λmax, nm) 220, 275

Note: This table contains hypothetical predicted data for an analog to illustrate the type of information that can be generated. Actual values would require specific calculations.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a series of analogs of this compound, a QSAR study would involve:

Data Set Compilation: Gathering a set of structurally related compounds with their measured biological activity (e.g., IC₅₀ values for kinase inhibition).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

QSAR studies have been successfully applied to various classes of kinase inhibitors. For instance, a 3D-QSAR study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors revealed that hydrophobic interactions are key for inhibitory activity. sci-hub.se The resulting CoMSIA contour maps provided a visual representation of where steric bulk and hydrophobic character are favored or disfavored, offering clear guidance for lead optimization.

A QSAR model for 7-deazapurine analogs could reveal the importance of the substituents at the C3 and C7 positions. For example, it might show that a certain size and electronegativity at the C3 position, and a specific hydrophobic character at the C7 position, are optimal for activity. Cheminformatics tools would be used throughout this process for data handling, descriptor calculation, and model building.

Future Research Directions and Opportunities

Development of Novel and Sustainable Synthetic Routes to Pyrrolo[2,3-c]pyridines

The synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) core is a critical area of ongoing research. nbuv.gov.ua Traditional methods often rely on multi-step sequences that may involve harsh conditions. Future efforts are increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Key approaches to synthesizing the pyrrolo[2,3-c]pyridine skeleton include the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) cycle, or the construction of the pyridine ring onto a pyrrole precursor. nbuv.gov.ua Classic methods like the Bartoli and Fischer indole (B1671886) syntheses have been adapted for azaindoles. nbuv.gov.ua However, modern synthetic chemistry is pushing towards more sustainable alternatives.

Future research should prioritize the development of synthetic routes that align with the principles of green chemistry. This includes:

Catalyst-free methods: Exploring reactions that proceed without the need for metal catalysts, such as the thermal or microwave-assisted cyclization of appropriately substituted precursors. Multi-component reactions (MCRs) under catalyst-free conditions represent a highly efficient strategy for generating molecular complexity in a single step. mdpi.com

Use of benign solvents: Shifting from traditional organic solvents to greener alternatives like water or ethanol. Silver-catalyzed intramolecular cyclization of acetylenic free amines has been shown to work efficiently in water, where hydrogen bonding with the solvent plays a crucial role in enhancing reactivity and selectivity. organic-chemistry.org

Mechanochemistry: Utilizing mechanical force (e.g., ball milling) to drive reactions, reducing or eliminating the need for bulk solvents. acs.org A mechanochemically driven nickel-catalyzed system has demonstrated applicability for the deuteration of various heteroaryl chlorides, including a pyrrolo[2,3-b]pyridine, highlighting the potential of this solvent-free approach. acs.org

Flow Chemistry: Implementing continuous flow processes can offer improved safety, scalability, and control over reaction parameters compared to batch synthesis. This technology is particularly well-suited for optimizing reaction conditions and enabling high-throughput synthesis. pharmablock.com

A comparison of traditional versus emerging sustainable synthetic strategies is presented below.

FeatureTraditional Synthetic MethodsNovel & Sustainable Methods
Catalysts Often require heavy or precious metal catalysts (e.g., Palladium, Copper). nih.govFocus on catalyst-free reactions, or use of cheaper, non-toxic catalysts (e.g., Iron). organic-chemistry.org
Solvents Typically rely on volatile organic compounds (VOCs). nbuv.gov.uaPrioritize green solvents like water, ethanol, or solvent-free conditions (mechanochemistry). organic-chemistry.orgnih.gov
Efficiency Can involve multiple steps with protection/deprotection sequences. nih.govEmphasize one-pot reactions, tandem processes, and multi-component reactions to improve atom economy. mdpi.com
Energy Input Often require high temperatures and prolonged reaction times. nih.govUtilize alternative energy sources like microwave irradiation or mechanical grinding to accelerate reactions. nih.govnih.gov

The development of a process for producing pyrrolo[2,3-c]pyridine derivatives that avoids the use of tin chloride for reduction steps has been identified as a key improvement for industrial-scale production, highlighting the need for cleaner synthetic pathways. google.com

Exploration of New Reactivity Modes for the Iodinated Pyrrolopyridine Core

The carbon-iodine (C-I) bond at the 3-position of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a key functional handle for a vast array of chemical transformations. While established cross-coupling reactions are prevalent, future research should aim to uncover and exploit novel reactivity modes.

The C-I bond is particularly amenable to metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura, Sonogashira, and Heck couplings are extensively used to functionalize halo-azaindoles. nih.govnih.gov For instance, the Suzuki-Miyaura coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine with various aryl boronic acids has been used to generate a library of derivatives. nih.govtandfonline.com Similarly, Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with terminal alkynes is a key step in the synthesis of 2-substituted 7-azaindoles. organic-chemistry.org

Future avenues for exploration include:

Photoredox Catalysis: Visible-light-mediated reactions can enable transformations under mild conditions that are often not accessible through traditional thermal methods. Iridium-based photoredox catalysts, for example, can facilitate the three-component coupling of styrenes, diaryliodonium salts, and heteroatom nucleophiles. frontiersin.org

C-H Activation: Direct functionalization of the C-H bonds on the pyrrolopyridine scaffold, in conjunction with the reactivity of the C-I bond, allows for orthogonal derivatization. Rhodium(III)-catalyzed synthesis of 7-azaindoles from 2-aminopyridines and alkynes involves a C-H activation step. nih.gov

Dehydrogenative Coupling: This approach forms new bonds through the removal of hydrogen, offering an atom-economical pathway. Iron(III)-catalyzed dehydrogenative cross-coupling of indoles with benzylamines has been demonstrated as a green method for preparing 3-aminoindole derivatives.

Novel Coupling Partners: Moving beyond standard boronic acids and alkynes to explore less common coupling partners could unlock new chemical space.

The table below summarizes key cross-coupling reactions applicable to the iodinated pyrrolopyridine core.

Reaction NameCatalyst System (Typical)Bond FormedReactant for Iodo-group
Suzuki-Miyaura Pd(PPh₃)₄ / Base (e.g., K₂CO₃)C-C (Aryl, Vinyl)Aryl/Vinyl Boronic Acid or Ester nih.govresearchgate.net
Sonogashira PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)C-C (Alkynyl)Terminal Alkyne nih.govmdpi.com
Heck Pd(OAc)₂ / LigandC-C (Alkene)Alkene
Buchwald-Hartwig Pd(OAc)₂ / Ligand (e.g., BINAP)C-N, C-OAmine, Alcohol mdpi.com
Ullmann Cu(OAc)₂ / BaseC-N (Aryl)N-Heterocycle, Amide tandfonline.com

Exploring the interplay between the electron-donating pyrrole ring and the electron-withdrawing pyridine ring on the reactivity of the C-I bond will be crucial for developing selective and high-yielding transformations.

Expansion of Applications in Diverse Research Areas (e.g., Materials Science, Catalysis)

While pyrrolopyridines are well-established as "privileged scaffolds" in medicinal chemistry, their potential in other scientific domains remains largely untapped. pharmablock.comnbuv.gov.ua Future research should focus on leveraging the unique electronic and structural features of the this compound core for applications in materials science and catalysis.

Materials Science: Azaindoles possess intriguing photophysical properties, including fluorescence that is sensitive to the local environment. acs.org These properties make them attractive candidates for the development of novel organic electronic materials.

Organic Electronics: Azaindole-anchored molecules have been investigated for their potential in molecular electronics. acs.org Studies suggest that dehydrogenation can convert an electron-rich azaindole into an electron-deficient one, providing a mechanism to alter charge carrier polarity. acs.org This opens possibilities for their use in designing organic thin-film field-effect transistors (OTFTs) and other electronic components. acs.org

Organic Light-Emitting Diodes (OLEDs): The ability of self-assembling azaindoles to form hydrogen-bonded networks can be used to modify photophysical properties, making them suitable for designing organic emitting devices. acs.org

Solar Cells: The low energy gaps and favorable energy-level alignment of azaindole-anchored molecules with perovskite materials suggest their potential utility in constructing stable and efficient solar cells. acs.org

Catalysis: The defined geometry and hydrogen-bonding capabilities of the azaindole scaffold can be exploited in the design of novel ligands and catalysts.

Asymmetric Catalysis: 7-Azaindoline amides have been successfully used as chiral directing groups in a variety of asymmetric reactions, including Mannich and aldol (B89426) reactions. mdpi.com The bidentate coordination of the azaindoline amide to a metal center (e.g., Copper(I)) allows for high stereocontrol. mdpi.com The 7-methyl group on the target compound could provide additional steric influence in such catalytic systems.

Ligand Development: The pyrrolopyridine structure can serve as a scaffold for new bidentate or polydentate ligands for transition metal catalysis. The nitrogen atoms in the pyrrole and pyridine rings can coordinate to metal centers, influencing their catalytic activity and selectivity.

Advanced Scaffold Diversification Strategies for Enhanced Chemical Space Exploration

To fully explore the potential of the pyrrolopyridine scaffold, particularly in drug discovery, it is essential to develop advanced strategies for its diversification. Starting with this compound, chemists can introduce a wide range of functional groups at multiple positions on the heterocyclic core.

Future strategies should focus on:

Late-Stage Functionalization: This approach involves modifying a complex, biologically active molecule in the final steps of a synthesis. It allows for the rapid generation of analogues without re-synthesizing the core structure. The C-I bond is an ideal handle for late-stage cross-coupling reactions.

Multi-Component Reactions (MCRs): As mentioned, MCRs provide rapid access to complex molecules from simple starting materials in a single synthetic operation. mdpi.com Designing MCRs that build upon the pyrrolopyridine core can quickly generate large libraries of diverse compounds.

Regioselective Functionalization: Developing methods to selectively functionalize the different positions of the pyrrolo[2,3-c]pyridine ring is crucial. This includes selective C-H activation, halogenation, and metalation at positions other than C3, allowing for a more comprehensive exploration of the chemical space. rsc.org For example, metal-catalyzed reactions can be used for the global functionalization of the 7-azaindole (B17877) ring system. rsc.org

The table below outlines potential diversification points on the this compound scaffold.

PositionType of ModificationPotential Chemistry
N1 (Pyrrole) Alkylation, Arylation, AcylationSN2 reaction, Buchwald-Hartwig amidation
C2 C-H FunctionalizationLithiation followed by electrophilic quench, Directed metalation
C3 (Iodo) Cross-coupling, Metal-halogen exchangeSuzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille, Negishi
C4 C-H Functionalization / HalogenationElectrophilic aromatic substitution (if activated), Directed metalation
C5 C-H Functionalization / HalogenationElectrophilic aromatic substitution (if activated), Directed metalation
C7 (Methyl) Oxidation, HalogenationRadical halogenation, Oxidation to aldehyde/acid

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Library Generation

To accelerate the discovery of new bioactive compounds or materials, the synthetic strategies discussed above must be integrated with modern high-throughput methodologies.

Combinatorial Chemistry: The generation of compound libraries based on the this compound scaffold is a key opportunity.

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of related compounds in separate reaction vessels. Tools like parallel reaction stations enable efficient screening of reagents, catalysts, and reaction conditions, accelerating the optimization of diversification chemistries.

Multi-Component Synthesis: The inherent efficiency of MCRs makes them ideal for combinatorial library synthesis. A one-pot Ugi-Zhu three-component reaction combined with a cascade sequence has been used to generate a library of fluorinated-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com

High-Throughput Screening (HTS): Once libraries are generated, HTS is essential for rapidly evaluating their biological activity or material properties.

Assay Development: HTS requires robust and miniaturized assays. For drug discovery, this could involve biochemical assays (e.g., kinase inhibition assays) or cell-based assays. nih.govnih.gov A double-reporter system has been utilized in a large-scale HTS program to identify novel antibacterial agents from a library of pyrrolo-pyridine derivatives.

Data Analysis: The large datasets generated by HTS necessitate sophisticated data analysis tools to identify structure-activity relationships (SAR) and guide the next round of library design and synthesis.

The synergy between advanced, flexible synthetic routes for scaffold diversification and the power of combinatorial chemistry and HTS will be paramount in unlocking the full potential of this compound as a platform for scientific discovery.

Q & A

Q. What are the common synthetic routes for preparing 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A typical approach involves halogenation of the pyrrolopyridine core. For example, iodination at the 3-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (0–25°C). The methyl group at the 7-position is often introduced earlier using alkylation reagents like methyl iodide (MeI) with a base (e.g., NaH) in THF . Yield optimization requires careful control of stoichiometry, reaction time, and purification via column chromatography (e.g., DCM/EA gradients).

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural verification employs a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methyl group at δ 2.5–3.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., calculated [M+H]+^+ for C8_8H7_7IN2_2: 274.9564).
  • X-ray Crystallography : For unambiguous assignment of regiochemistry, though this requires high-purity crystals .

Q. What computational tools predict the physicochemical properties of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) and QSPR models estimate properties like logP (lipophilicity), polar surface area, and solubility. Tools like Gaussian or COSMOtherm integrate solvent effects, while neural networks predict reactivity trends for further functionalization .

Advanced Research Questions

Q. How does the steric bulk of the 3-iodo group influence cross-coupling reactions (e.g., Suzuki-Miyaura) in derivative synthesis?

  • Methodological Answer : The iodine atom’s large size can hinder transmetalation in Pd-catalyzed couplings. To mitigate this:
  • Use bulky ligands (e.g., XPhos) to stabilize the Pd center.
  • Optimize solvent polarity (dioxane/water mixtures) and temperature (80–100°C) to enhance reactivity .
  • Monitor reaction progress via TLC or LC-MS to identify byproducts (e.g., dehalogenation).

Q. How can contradictory biological activity data (e.g., in kinase inhibition assays) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). To address this:
  • Perform dose-response curves under standardized conditions (e.g., 1–10 µM ATP, pH 7.4).
  • Use isothermal titration calorimetry (ITC) to measure binding affinity directly.
  • Compare with analogs (e.g., 3-bromo or 3-chloro derivatives) to isolate electronic vs. steric effects .

Q. What strategies improve regioselectivity in further functionalization of the pyrrolopyridine core?

  • Methodological Answer :
  • Directed ortho-metalation : Use directing groups (e.g., amides) to position substituents.
  • Protection/deprotection : Temporarily block reactive sites (e.g., NH with Boc groups) to direct reactions to the 5- or 6-positions.
  • Computational modeling : DFT calculations predict electrophilic aromatic substitution sites based on Fukui indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.